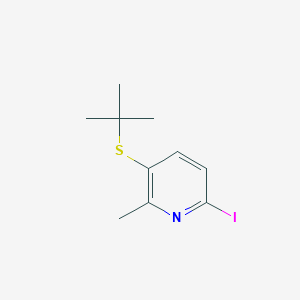

3-(tert-Butylthio)-6-iodo-2-methylpyridine

Description

3-(tert-Butylthio)-6-iodo-2-methylpyridine is a pyridine derivative characterized by a tert-butylthio (-S-C(CH₃)₃) group at position 3, an iodine atom at position 6, and a methyl group at position 2.

Properties

Molecular Formula |

C10H14INS |

|---|---|

Molecular Weight |

307.20 g/mol |

IUPAC Name |

3-tert-butylsulfanyl-6-iodo-2-methylpyridine |

InChI |

InChI=1S/C10H14INS/c1-7-8(13-10(2,3)4)5-6-9(11)12-7/h5-6H,1-4H3 |

InChI Key |

ZMJDUFKRBPOFKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)I)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylthio)-6-iodo-2-methylpyridine typically involves multi-step organic reactions. One common method includes the iodination of 2-methylpyridine followed by the introduction of the tert-butylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-6-iodo-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .

Scientific Research Applications

3-(tert-Butylthio)-6-iodo-2-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-6-iodo-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can act as a nucleophile, participating in various chemical reactions. The iodine substituent can facilitate electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(tert-Butylthio)-6-iodo-2-methylpyridine with pyridine derivatives sharing key functional groups or substitution patterns, as derived from the evidence:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen Reactivity :

- The iodine at position 6 in the target compound is a superior leaving group compared to bromine or chlorine in analogs like tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate, enabling efficient cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

- In contrast, 4-Iodo-5-methoxypyridin-3-amine leverages iodine for nucleophilic aromatic substitution, highlighting positional effects on reactivity .

This contrasts with tert-butyl carbamate-protected derivatives (e.g., tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate), where the Boc group is more electron-withdrawing .

Synthetic Strategies :

- Synthesis of the target compound likely involves sequential functionalization:

- Step 1 : Introduction of the tert-butylthio group via nucleophilic aromatic substitution (e.g., using tert-butylthiol under basic conditions).

- Similar methods are employed for analogs, such as the use of Pd-catalyzed couplings in tert-Butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate synthesis .

For example, tert-butyl carbamates (e.g., tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate) are used as protective groups in alkaloid synthesis . The iodine substituent in the target compound could facilitate further derivatization, such as bioconjugation in radiopharmaceuticals .

Research Findings and Challenges

- Stability : The tert-butylthio group may enhance oxidative stability compared to smaller thioethers (e.g., methylthio), though this requires experimental validation.

- Synthetic Yields : Halogenation at position 6 in pyridines often faces challenges due to steric hindrance from adjacent groups (e.g., the methyl at position 2). Yields for analogous reactions range from 40–80%, depending on conditions .

- Spectroscopic Data : While specific NMR or MS data for the target compound are absent, related tert-butylthio-pyridines show characteristic δ 1.4–1.5 ppm (tert-butyl protons) and sulfur-related shifts in ¹³C-NMR .

Biological Activity

3-(tert-Butylthio)-6-iodo-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

3-(tert-Butylthio)-6-iodo-2-methylpyridine is a pyridine derivative characterized by the presence of a tert-butylthio group and an iodine atom at specific positions on the pyridine ring. The structural formula can be represented as follows:

Where:

- is the carbon attached to the tert-butylthio group.

- is the carbon bearing the iodine.

The presence of these substituents influences its reactivity and interaction with biological targets.

The biological activity of 3-(tert-Butylthio)-6-iodo-2-methylpyridine is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The tert-butylthio group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular components. The iodine atom could play a role in modulating electronic properties, affecting the compound's binding affinity to target sites.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(tert-Butylthio)-6-iodo-2-methylpyridine exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

There is growing interest in the anticancer potential of this compound class. Preliminary studies indicate that derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of pro-apoptotic and anti-apoptotic protein levels . For example, compounds with similar structural features have been reported to inhibit tumor growth in vitro and in vivo by disrupting cellular signaling pathways associated with cancer progression.

Case Studies

- Study on Anticancer Activity : A study published in Cancer Research demonstrated that a similar pyridine derivative significantly inhibited the proliferation of hepatocellular carcinoma cells through apoptosis induction mediated by caspase pathways. The compound was shown to downregulate survivin and upregulate pro-apoptotic proteins .

- Antimicrobial Efficacy : Another investigation into related compounds revealed their effectiveness against Campylobacter jejuni, highlighting their potential as novel antimicrobial agents. The study utilized various assays to evaluate minimum inhibitory concentrations (MICs) and found promising results .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.